Piperazine, 1-[2-(4-chlorophenyl)ethyl]-4-(3,5-dimethoxybenzoyl)-
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Overview
Description
Piperazine, 1-[2-(4-chlorophenyl)ethyl]-4-(3,5-dimethoxybenzoyl)- is a complex organic compound that belongs to the piperazine family Piperazines are a class of heterocyclic organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of piperazine derivatives typically involves several steps, including cyclization, substitution, and functional group modifications. One common method for synthesizing piperazine derivatives is the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction can be carried out under basic conditions using reagents such as diphenylvinylsulfonium triflate and DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), resulting in high yields of protected piperazines .
Another approach involves the Ugi reaction, which is a multicomponent reaction that combines an amine, an aldehyde, an isocyanide, and a carboxylic acid to form a piperazine derivative. This method is advantageous due to its simplicity and the ability to introduce various functional groups .
Industrial Production Methods
Industrial production of piperazine derivatives often involves large-scale synthesis using efficient and cost-effective methods. One such method is the palladium-catalyzed cyclization reaction, which allows for the synthesis of highly substituted piperazines under aerobic conditions. This method is eco-friendly and cost-effective, making it suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
Piperazine, 1-[2-(4-chlorophenyl)ethyl]-4-(3,5-dimethoxybenzoyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, such as amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse piperazine derivatives.
Scientific Research Applications
Piperazine, 1-[2-(4-chlorophenyl)ethyl]-4-(3,5-dimethoxybenzoyl)- has numerous applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its pharmacokinetic properties and ability to modulate biological targets.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and other fine chemicals
Mechanism of Action
The mechanism of action of piperazine, 1-[2-(4-chlorophenyl)ethyl]-4-(3,5-dimethoxybenzoyl)- involves its interaction with specific molecular targets and pathways. This compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may act as an inhibitor of certain enzymes or as an agonist/antagonist of specific receptors, thereby influencing cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Piperazine: A simpler derivative with a six-membered ring containing two nitrogen atoms.
1,4-Diazacyclohexane: Another name for piperazine, highlighting its structural features.
4-(4-Bromophenyl)piperazine: A derivative with a bromophenyl group instead of a chlorophenyl group.
Uniqueness
Piperazine, 1-[2-(4-chlorophenyl)ethyl]-4-(3,5-dimethoxybenzoyl)- is unique due to the presence of both a 4-chlorophenyl group and a 3,5-dimethoxybenzoyl group. These functional groups confer distinct chemical and biological properties, making this compound valuable for various applications in research and industry .
Properties
IUPAC Name |
[4-[2-(4-chlorophenyl)ethyl]piperazin-1-yl]-(3,5-dimethoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2O3/c1-26-19-13-17(14-20(15-19)27-2)21(25)24-11-9-23(10-12-24)8-7-16-3-5-18(22)6-4-16/h3-6,13-15H,7-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPLSFHBFZLTZQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)N2CCN(CC2)CCC3=CC=C(C=C3)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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